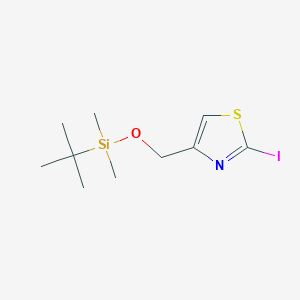

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole

描述

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole is a thiazole derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at the 4-position and an iodine atom at the 2-position of the thiazole ring. The TBS group serves as a protective moiety for the hydroxymethyl functionality, enhancing stability during synthetic processes. The iodine substituent may confer reactivity in cross-coupling reactions or act as a heavy atom in crystallographic studies.

属性

IUPAC Name |

tert-butyl-[(2-iodo-1,3-thiazol-4-yl)methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INOSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGUNQSEXUIIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INOSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697157 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875548-60-0 | |

| Record name | 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-iodothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875548-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole typically involves the iodination of a thiazole derivative followed by the introduction of the TBDMS-protected hydroxymethyl group. One common method involves the reaction of a thiazole precursor with iodine in the presence of an oxidizing agent to introduce the iodide. The hydroxymethyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

化学反应分析

Types of Reactions

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole can undergo several types of chemical reactions, including:

Substitution Reactions: The iodide group can be substituted with various nucleophiles.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.

Deprotection: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxymethyl group.

Common Reagents and Conditions

Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is effective for removing the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives, while deprotection reactions yield the free hydroxymethyl thiazole.

科学研究应用

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The TBDMS group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule.

相似化合物的比较

Thiazole-Containing Oligopeptides ()

Compounds such as ethyl 2-[2'-(4-t-butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate (9) and its derivatives share structural motifs with the target compound. Key comparisons include:

- Protective Groups : Compound 9 uses a tert-butyloxycarbonyl (Boc) group, whereas the target employs a TBS ether. Boc groups are acid-labile, while TBS ethers require fluoride-based deprotection, influencing synthetic strategies .

- Synthesis Yields : Compound 9 was synthesized in 96% yield using DCC/HOBt catalysis in dichloromethane-DMF, suggesting efficient coupling methods for thiazole derivatives. The target compound’s synthesis might follow analogous protocols, though iodine’s bulkiness could affect reactivity .

- Applications: These oligopeptides are designed as DNA minor groove binders, highlighting thiazoles’ role in bioactivity. The target’s iodine and TBS groups may alter binding affinity or metabolic stability .

Table 1: Comparison with Thiazole Oligopeptides

| Feature | Target Compound | Compound 9 () |

|---|---|---|

| Protective Group | TBS ether | Boc |

| Halogen | Iodine (2-position) | None |

| Synthesis Yield | N/A | 96% |

| Key Application | Potential cross-coupling/imaging | DNA minor groove binding |

4-Bromo-2-{[(TBS)oxy]methyl}aniline ()

This brominated aniline derivative shares the TBS-protected hydroxymethyl group but differs in core structure:

- Halogen Reactivity : Bromine in ’s compound is less reactive in cross-coupling than iodine, suggesting the target may excel in Suzuki or Ullmann reactions .

- Molecular Weight : The target’s molecular weight (~363 g/mol, estimated) exceeds the brominated analog (316.31 g/mol), impacting solubility and crystallization .

- Structural Context: The aniline core () vs. bioactive molecules) .

Table 2: Halogen and Silyl Group Comparison

| Parameter | Target Compound | 4-Bromo-2-{[(TBS)oxy]methyl}aniline |

|---|---|---|

| Molecular Formula | C₁₃H₂₃INOSSi (estimated) | C₁₃H₂₂BrNOSSi |

| Molecular Weight | ~363.3 g/mol | 316.31 g/mol |

| Halogen Role | Leaving group/imaging | Intermediate synthesis |

Thiazole Derivatives in Therapeutic Contexts ()

Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (40) demonstrate thiazoles’ versatility in drug design. Contrasts include:

- Substituent Effects: ’s compounds feature methylthio and nitro groups, targeting anticancer or antiviral activity. The target’s iodine and TBS groups may enhance stability or enable radioiodination for diagnostics .

- Synthetic Flexibility: The nitro and cyano groups in allow further functionalization, whereas the TBS group in the target prioritizes hydroxyl protection during synthesis .

Key Research Findings and Implications

- Synthetic Strategies : High-yield methods from (e.g., DCC/HOBt catalysis) could be adapted for the target compound, though iodine’s steric effects may require optimization .

- Reactivity: The 2-iodo substituent positions the target for use in palladium-catalyzed cross-couplings, unlike brominated or non-halogenated analogs .

- Biological Potential: While ’s thiazoles show therapeutic promise, the target’s bioactivity remains speculative without direct data.

生物活性

4-(((Tert-butyldimethylsilyl)oxy)methyl)-2-iodothiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, antitumoral, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₂₂I N₁S O₂Si

- Molecular Weight : 238.40 g/mol

- CAS Number : 126070-20-0

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the stability and solubility of the compound, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 750 |

| Pseudomonas aeruginosa | 1000 |

Antitumoral Activity

In vitro studies have assessed the antitumoral effects of this compound using various cancer cell lines. The MTT assay indicated that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 30 µM and 25 µM, respectively .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 25 |

The proposed mechanism for the biological activity of this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can trigger apoptosis, contributing to its antitumoral effects .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria isolated from clinical samples. The results showed that it significantly reduced bacterial load in vitro, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria . -

Case Study on Cancer Cell Lines :

Another investigation focused on the effect of this compound on tumor growth in vivo using xenograft models. The results indicated a marked reduction in tumor size when treated with this compound compared to controls, supporting its potential application in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。